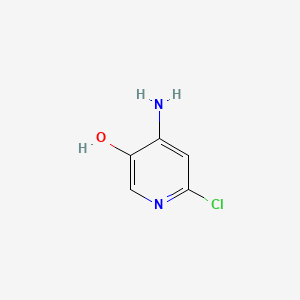

4-Amino-6-chloropyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-6-chloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-5-1-3(7)4(9)2-8-5/h1-2,9H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYLSPMIGQJBGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60663817 | |

| Record name | 4-Amino-6-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138084-65-8 | |

| Record name | 4-Amino-6-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-6-chloropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 4-Amino-6-chloropyridin-3-ol, a substituted pyridine derivative of interest for medicinal chemistry and drug development. Due to the absence of a direct, established synthesis in the current literature, this document outlines a plausible and chemically sound multi-step pathway. The proposed synthesis leverages common and well-documented organic transformations, with a focus on providing detailed experimental considerations.

Proposed Synthetic Pathway

The synthesis of this compound can be conceptually approached through a three-step sequence starting from the commercially available 5-chloropyridin-3-ol. The logical workflow for this synthesis is depicted below.

An In-depth Technical Guide on 4-Amino-6-chloropyridin-3-ol (CAS: 138084-65-8)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

4-Amino-6-chloropyridin-3-ol is a substituted pyridine derivative. The presence of amino, chloro, and hydroxyl functional groups on the pyridine ring suggests its potential as a versatile building block in medicinal chemistry and organic synthesis. Pyridine scaffolds are central to many biologically active compounds.[1]

Physicochemical Properties

The quantitative data for this compound is summarized below. This information is critical for its handling, storage, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 138084-65-8 | [2] |

| Molecular Formula | C₅H₅ClN₂O | [2] |

| Molecular Weight | 144.56 g/mol | [2] |

| MDL Number | MFCD13189887 | [2] |

| Purity | 95% | [2] |

Note: This data is based on typical supplier specifications and should be confirmed by analysis.

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols specifically for this compound are not available in the provided search results. However, the synthesis of structurally related aminopyridine and chloropyridine derivatives often involves multi-step processes.

A generalized workflow for handling and using such a chemical intermediate in a research setting is conceptualized below.

Caption: A conceptual workflow for using a chemical intermediate.

Biological Activity and Mechanism of Action

There is no specific information regarding the biological activity or mechanism of action for this compound in the searched literature. However, the broader class of aminopyridine and chloropyridine derivatives is of significant interest in drug discovery.

-

Kinase Inhibition: The 3-aminopyridine core is a well-established pharmacophore in the design of kinase inhibitors, which are crucial in oncology.[1][6] The amino group often acts as a hydrogen bond donor, interacting with the hinge region of a kinase's ATP-binding pocket.[1]

-

Antimicrobial and Anti-cancer Potential: Other substituted pyridines, such as 4-amino-3,5-dichloropyridine, have been investigated for their potential antimicrobial and anti-cancer properties.[7]

-

Agrochemicals: Halogenated pyridine derivatives are key intermediates in the synthesis of herbicides, such as Fluroxypyr, which is derived from 4-amino-3,5-dichloro-2,6-difluoropyridine.[8]

Given these precedents, it is plausible that this compound could serve as a scaffold or intermediate for developing novel therapeutic agents or agrochemicals. However, any such activity would need to be determined through dedicated screening and biological assays.

The logical relationship between the compound's known attributes is presented below.

Caption: Relationship between compound identity and its properties.

Conclusion

This compound (CAS: 138084-65-8) is a chemical compound for which detailed technical information is sparse. Its primary characterization is limited to basic physicochemical properties provided by commercial suppliers. While its specific reactivity, synthesis, and biological profile remain uncharacterized in the public domain, its structure as a multi-functionalized pyridine suggests potential utility as an intermediate in the synthesis of more complex molecules for pharmaceutical or agrochemical applications. Further research is required to elucidate its chemical and biological properties.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - CAS:138084-65-8 - Abovchem [abovchem.com]

- 3. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]

- 4. CN101565400A - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]

- 5. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Amino-6-chloropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 4-Amino-6-chloropyridin-3-ol (CAS No: 138084-65-8).[1] Due to the limited availability of direct experimental crystallographic and spectroscopic data for this specific compound, this report leverages a combination of data from closely related analogs, established experimental protocols, and theoretical computational modeling to elucidate its structural characteristics. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by providing a detailed understanding of the molecule's foundational chemical properties.

Molecular Identity

The fundamental properties of this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 138084-65-8 |

| Molecular Formula | C₅H₅ClN₂O |

| Molecular Weight | 144.56 g/mol [1] |

| Canonical SMILES | C1=C(C(=C(N=C1)Cl)O)N |

| InChI Key | Not readily available |

Predicted Molecular Structure and Conformation

The molecular structure of this compound, featuring a pyridine ring substituted with amino, chloro, and hydroxyl groups, is depicted below. The pyridine ring is expected to be planar, with the exocyclic amino and hydroxyl groups also lying in or close to the plane of the ring to maximize resonance stabilization.

References

spectroscopic data of 4-Amino-6-chloropyridin-3-ol (NMR, IR, Mass Spec)

Introduction

4-Amino-6-chloropyridin-3-ol is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery due to its potential biological activities. Spectroscopic analysis is crucial for the unambiguous identification and structural elucidation of such novel compounds. This technical guide presents a summary of predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it provides detailed, generalized experimental protocols for acquiring such data for this class of compounds.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound and the experimental data for the analogous compound, 6-Chloropyridin-3-amine.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.5 | s | H-2 |

| ~6.8 | s | H-5 |

| ~5.5 (broad) | s | -NH₂ |

| ~9.0 (broad) | s | -OH |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-6 |

| ~145 | C-4 |

| ~140 | C-3 |

| ~125 | C-2 |

| ~110 | C-5 |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3300 | Strong, Broad | O-H stretch |

| 3400-3200 | Medium, Sharp | N-H stretch |

| ~3100 | Medium | Aromatic C-H stretch |

| ~1620 | Strong | N-H bend |

| ~1580, 1470 | Strong | C=C and C=N ring stretching |

| ~1300 | Strong | C-N stretch |

| ~1200 | Strong | C-O stretch |

| ~800 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 144/146 | High | [M]⁺ (Molecular ion, showing ³⁵Cl/³⁷Cl isotope pattern) |

| 115/117 | Medium | [M-CHO]⁺ |

| 81 | Medium | [M-Cl-HCN]⁺ |

Table 5: Experimental ¹H and ¹³C NMR Spectroscopic Data for 6-Chloropyridin-3-amine

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ||

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| 8.03 (d, J=2.7 Hz) | H-2 | 141.2 | C-6 |

| 7.18 (d, J=8.4 Hz) | H-4 | 139.8 | C-2 |

| 7.08 (dd, J=8.4, 2.8 Hz) | H-5 | 138.1 | C-3 |

| 3.85 (s) | -NH₂ | 124.6 | C-5 |

| 124.2 | C-4 |

Table 6: Experimental IR Spectroscopic Data for 6-Chloropyridin-3-amine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3420, 3315 | Strong, Sharp | N-H stretch (asymmetric and symmetric) |

| 3080 | Medium | Aromatic C-H stretch |

| 1620 | Strong | N-H bend (scissoring) |

| 1580, 1470 | Strong | C=C and C=N ring stretching |

| 1310 | Strong | C-N stretch (aromatic amine) |

| 820 | Strong | C-Cl stretch |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of chloropyridinol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-15 mg of the compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer. A standard pulse sequence is utilized with a spectral width of approximately 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer at a corresponding frequency (e.g., 100 MHz for a 400 MHz instrument) using a proton-decoupled pulse sequence. A spectral width of around 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2-5 seconds are employed. Several hundred to a few thousand scans are typically averaged to obtain a high-quality spectrum.

-

Data Processing: The raw Free Induction Decay (FID) data is processed using a Fourier transform. An exponential window function may be applied to enhance the signal-to-noise ratio. The resulting spectra are then phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly onto the ATR crystal (typically diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty ATR crystal or the KBr pellet holder is first recorded. The sample is then scanned over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are typically co-added.

-

Data Analysis: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands are then identified and assigned to the corresponding functional group vibrations.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL.

-

Sample Introduction: The sample solution is introduced into the ion source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule. An electron beam with an energy of 70 eV is used to ionize the sample molecules. The ion source is typically maintained at a temperature of 200-250 °C.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The spectrum is typically scanned over a mass range of m/z 50-500.

-

Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. The presence of chlorine is confirmed by the characteristic isotopic pattern of the molecular ion ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio). The fragmentation pattern is also analyzed to provide further structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a chemical compound like this compound.

Technical Guide: Solubility Profile of 4-Amino-6-chloropyridin-3-ol in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 4-Amino-6-chloropyridin-3-ol, a substituted pyridine derivative of interest in chemical synthesis and drug discovery. Solubility is a critical physicochemical property that influences reaction kinetics, purification, formulation, and bioavailability. Due to the limited availability of quantitative solubility data for this specific compound in public literature, this document provides a framework for its determination. It includes established experimental protocols for solubility measurement, a template for data presentation, and a generalized workflow for solubility screening. This guide leverages methodologies reported for structurally similar aminopyridine and chloropyridine compounds to offer a robust starting point for laboratory investigation.

Introduction to this compound

This compound is a heterocyclic organic compound with the molecular formula C₅H₅ClN₂O and a molecular weight of 144.56 g/mol [1]. Its structure, featuring amino, chloro, and hydroxyl functional groups on a pyridine ring, makes it a potentially valuable building block in medicinal chemistry and materials science. The solubility of such a compound in various organic solvents is a fundamental parameter that dictates its utility in synthetic chemistry, enabling efficient reaction setup, process optimization, crystallization, and formulation development.

Understanding the solubility profile is essential for:

-

Reaction Medium Selection: Choosing appropriate solvents to ensure reactants are in the solution phase for optimal reaction rates.

-

Purification Processes: Developing effective crystallization or chromatographic purification methods.

-

Formulation Development: Creating stable solutions or suspensions for preclinical and clinical studies.

-

Predicting Bioavailability: Aqueous solubility, in particular, is a key determinant of a compound's absorption characteristics.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 138084-65-8 | [1] |

| Molecular Formula | C₅H₅ClN₂O | [1] |

| Molecular Weight | 144.56 g/mol | [1] |

| Appearance | Solid (Predicted) |

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound (Template)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used |

| Methanol | 25 | ||||

| Ethanol | 25 | ||||

| Isopropanol | 25 | ||||

| Acetone | 25 | ||||

| Acetonitrile | 25 | ||||

| Dichloromethane (DCM) | 25 | ||||

| Ethyl Acetate | 25 | ||||

| Tetrahydrofuran (THF) | 25 | ||||

| N,N-Dimethylformamide (DMF) | 25 | ||||

| Dimethyl Sulfoxide (DMSO) | 25 | ||||

| Toluene | 25 |

Experimental Protocols for Solubility Determination

Accurate solubility measurement requires standardized experimental procedures. The equilibrium shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound[3][4].

Equilibrium Shake-Flask Method

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Organic solvents of interest (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium saturation has been achieved[3][5].

-

Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a shaker set to a constant temperature (e.g., 25 °C).

-

-

Equilibration:

-

Sample Separation:

-

After equilibration, allow the vial to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean analysis vial. This step is critical to remove all undissolved solid particles[7].

-

-

Quantification of Solute:

-

HPLC Method (Recommended):

-

Prepare a calibration curve by making a series of standard solutions of the compound with known concentrations in the chosen solvent.

-

Analyze the standards by HPLC to plot a graph of peak area versus concentration.

-

Dilute the filtered saturated solution with a known factor to bring its concentration into the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC and use the calibration curve to determine its concentration[2][8].

-

Calculate the original solubility by multiplying the result by the dilution factor.

-

-

Gravimetric Method:

-

Accurately weigh a clean, dry container.

-

Transfer a known volume of the filtered saturated solution into the container.

-

Evaporate the solvent completely under controlled conditions (e.g., using a vacuum oven at a temperature below the compound's decomposition point)[6][7].

-

Once the solvent is removed, cool the container in a desiccator and weigh it again.

-

The difference in mass corresponds to the amount of dissolved solute. Calculate the solubility (e.g., in g/100 mL).

-

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound in multiple solvents.

Caption: Generalized workflow for the experimental determination of solubility.

Disclaimer: This document is intended as a technical guide based on established scientific principles and data from related compounds. Researchers should always perform their own experimental verification and adhere to all laboratory safety protocols.

References

- 1. This compound - CAS:138084-65-8 - Abovchem [abovchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide to 4-Amino-6-chloropyridin-3-ol: Synthesis, Properties, and Therapeutic Potential

Disclaimer: Publicly available information on the discovery, history, and specific biological applications of 4-Amino-6-chloropyridin-3-ol (CAS: 138084-65-8) is limited. This guide provides a comprehensive overview based on the known chemistry and biological activities of structurally related aminopyridine derivatives to infer its properties and potential applications for researchers, scientists, and drug development professionals.

Introduction

The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of aminopyridine have shown a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][3][4] this compound belongs to this versatile class of molecules. While its specific discovery and developmental history are not well-documented, its structural features suggest potential as an intermediate in the synthesis of novel therapeutic agents, particularly as a kinase inhibitor.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its closely related analog, (4-Amino-6-chloropyridin-3-yl)methanol, is presented in Table 1. This data is essential for understanding the compound's solubility, stability, and potential for formulation.

| Property | This compound | (4-Amino-6-chloropyridin-3-yl)methanol |

| CAS Number | 138084-65-8 | 846036-96-2[7][8] |

| Molecular Formula | C₅H₅ClN₂O | C₆H₇ClN₂O[7][8] |

| Molecular Weight | 144.56 g/mol | 158.59 g/mol [7][8] |

| Appearance | Not specified | Powder or liquid[9] |

| Purity | >95% (typical) | >97% (typical)[8][9] |

| Storage | Keep in dark place, inert atmosphere, room temperature | 4°C, protect from light[8] |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

A feasible approach to synthesize this compound could involve a multi-step process starting from a commercially available dichloropyridine derivative. The following experimental protocol is a representative example.

Step 1: Nitration of 2,5-Dichloropyridine

-

To a stirred solution of 2,5-dichloropyridine in concentrated sulfuric acid, slowly add fuming nitric acid at 0°C.

-

Allow the reaction mixture to warm to room temperature and then heat to 60°C for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the mixture onto ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,5-dichloro-4-nitropyridine.

Step 2: Selective Amination

-

Dissolve 2,5-dichloro-4-nitropyridine in a suitable solvent such as ethanol.

-

Add an excess of aqueous ammonia and heat the mixture in a sealed vessel.

-

The amino group will preferentially substitute the chlorine at the 4-position due to the activating effect of the nitro group.

-

After cooling, the product, 5-chloro-4-nitro-2-aminopyridine, can be isolated by filtration.

Step 3: Reduction of the Nitro Group

-

Suspend 5-chloro-4-nitro-2-aminopyridine in a solvent like ethanol or acetic acid.

-

Add a reducing agent, such as iron powder or tin(II) chloride, and heat the mixture.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture to remove the metal salts and concentrate the filtrate to obtain 2,4-diamino-5-chloropyridine.

Step 4: Diazotization and Hydrolysis

-

Dissolve 2,4-diamino-5-chloropyridine in an aqueous solution of a strong acid (e.g., sulfuric acid) at low temperature (0-5°C).

-

Add a solution of sodium nitrite dropwise to form the diazonium salt at the 3-position.

-

Gently warm the reaction mixture to facilitate the hydrolysis of the diazonium salt to a hydroxyl group.

-

Neutralize the solution and extract the product, this compound.

-

Purify the final product by column chromatography or recrystallization.

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

The aminopyridine core is a common feature in a multitude of kinase inhibitors.[13][14][15][16] These compounds often act by competing with ATP for binding to the kinase domain, thereby inhibiting the phosphorylation of downstream substrates and disrupting signal transduction pathways that are often dysregulated in diseases like cancer.[17]

Given its structure, this compound could potentially inhibit various kinases involved in cell proliferation, survival, and angiogenesis. The amino group and the pyridine nitrogen can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction for this class of inhibitors.[5] The chlorine atom can be used to modulate selectivity and potency.

Hypothetical Target Signaling Pathway: Kinase Inhibition

A plausible mechanism of action for this compound, if it were to function as a kinase inhibitor, would be the disruption of a signaling cascade, such as the RAS-RAF-MEK-ERK pathway, which is frequently hyperactivated in various cancers.

Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the potential of this compound as a kinase inhibitor, a standard in vitro kinase assay could be performed.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase (e.g., a member of the RAF family).

Materials:

-

Recombinant human kinase (e.g., BRAF)

-

Kinase substrate (e.g., inactive MEK1)

-

ATP (adenosine triphosphate)

-

This compound (test compound)

-

Kinase assay buffer

-

Phospho-specific antibody for the substrate

-

Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the kinase, the test compound at various concentrations, and the kinase assay buffer.

-

Incubate for a specified period (e.g., 15 minutes) at room temperature to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the amount of phosphorylated substrate using an ELISA-based method with a phospho-specific antibody.

-

Measure the signal using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO alone).

-

Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

While direct experimental data on this compound is sparse, its chemical structure firmly places it within the aminopyridine class of compounds, which are of significant interest in drug discovery. The synthetic accessibility and the proven track record of the aminopyridine scaffold as a kinase inhibitor template suggest that this compound and its derivatives are promising candidates for further investigation. The protocols and potential biological targets outlined in this guide provide a framework for researchers to explore the therapeutic potential of this and related molecules. Further studies are warranted to synthesize, characterize, and evaluate the biological activities of this compound to fully elucidate its potential in medicinal chemistry.

References

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (4-Amino-6-chloropyridin-3-yl)methanol - Lead Sciences [lead-sciences.com]

- 8. chemscene.com [chemscene.com]

- 9. (4-Amino-6-chloropyridin-3-yl)methanol, CasNo.846036-96-2 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 10. benchchem.com [benchchem.com]

- 11. scielo.br [scielo.br]

- 12. portal.tpu.ru [portal.tpu.ru]

- 13. benchchem.com [benchchem.com]

- 14. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Advances in Signaling Pathways and Kinase Inhibitors for Leukemia Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Methodological Guide to the Theoretical Study of 4-Amino-6-chloropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-chloropyridin-3-ol is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structural features, including the amino, chloro, and hydroxyl functional groups, suggest potential for diverse biological activities. Theoretical and computational studies are indispensable for elucidating the molecular properties, reactivity, and potential interactions of such novel compounds, thereby accelerating the drug design and development process.[1][2][3] This guide outlines a robust workflow for the in-silico characterization of this compound using quantum chemical methods.

Computational Methodology

The recommended theoretical approach for studying this compound is Density Functional Theory (DFT), which offers a favorable balance between accuracy and computational cost for molecules of this size.[1]

Software

Quantum chemical calculations can be performed using software packages such as Gaussian, ORCA, or Spartan. Molecular visualization and analysis can be carried out with software like GaussView, Avogadro, or PyMOL.

Level of Theory and Basis Set

A common and reliable level of theory for this type of molecule is Becke's three-parameter hybrid functional (B3LYP) combined with a split-valence basis set, such as 6-311++G(d,p).[4] The inclusion of diffuse functions (++) is important for accurately describing anions and non-covalent interactions, while the polarization functions (d,p) account for the non-spherical nature of electron density in molecules. For studying intermolecular interactions, dispersion corrections (e.g., D3) should be incorporated.[4]

Hypothetical Computational Workflow

The following diagram illustrates a typical workflow for the theoretical characterization of this compound.

Caption: A typical workflow for quantum chemical calculations.

Predicted Molecular Properties and Data Presentation

The following tables present hypothetical quantitative data for this compound, based on expected outcomes from DFT calculations. These tables serve as a template for organizing and presenting the results of a theoretical study.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.39 | C1-C2-C3 | 119.5 |

| C2-C3 | 1.38 | C2-C3-C4 | 120.0 |

| C3-N(H2) | 1.37 | C3-C4-N1 | 121.0 |

| C4-N1 | 1.34 | C4-N1-C1 | 118.0 |

| C1-Cl | 1.74 | N1-C1-Cl | 117.0 |

| C3-O | 1.36 | C2-C3-O | 122.0 |

| O-H | 0.97 | C3-O-H | 109.5 |

Table 2: Calculated Thermochemical and Electronic Properties (Illustrative)

| Property | Value | Unit |

| Molecular Formula | C₅H₅ClN₂O | |

| Molecular Weight | 144.56 | g/mol |

| Total Thermal Energy | 65.8 | Kcal/Mol |

| Molar Heat Capacity (Cv) | 35.2 | Cal/Mol-Kelvin |

| Entropy | 98.7 | Cal/Mol-Kelvin |

| Dipole Moment | 4.5 | Debye |

| HOMO Energy | -6.2 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Gap | 4.4 | eV |

| TPSA | 58.9 | Ų |

| LogP | 1.1 |

Experimental Protocols for Validation

Theoretical findings should be corroborated by experimental data. Key validation experiments would include:

Synthesis

A potential synthetic route could involve the nitration of 6-chloropyridin-3-ol, followed by reduction of the nitro group to an amino group. The starting material, 6-chloropyridin-3-ol, can be synthesized from 2-chloro-5-hydroxypyridine.

Spectroscopic Analysis

-

FT-IR and Raman Spectroscopy: To confirm the presence of functional groups and to compare the experimental vibrational frequencies with the scaled theoretical frequencies.

-

UV-Vis Spectroscopy: To determine the electronic absorption properties and compare them with the calculated electronic transitions.

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical environment of the protons and carbons and to compare the chemical shifts with those predicted by GIAO (Gauge-Including Atomic Orbital) calculations.

Potential Signaling Pathway Involvement

Given the structural similarities to other kinase inhibitors, this compound could potentially modulate signaling pathways involved in cell proliferation and survival.[5] The following diagram illustrates a hypothetical interaction with a generic kinase signaling pathway.

Caption: Hypothetical inhibition of a kinase cascade.

Conclusion

This guide provides a comprehensive framework for the theoretical investigation of this compound. By employing the outlined computational workflow, researchers can generate valuable data on the molecule's geometric, electronic, and spectroscopic properties. This in-silico approach, when coupled with experimental validation, can significantly contribute to understanding the therapeutic potential of this and related compounds, ultimately guiding the development of new and effective pharmaceuticals.

References

A Methodological Guide to the Quantum Chemical Analysis of 4-Amino-6-chloropyridin-3-ol

This guide provides a robust framework for investigating the structural, electronic, and spectroscopic properties of 4-Amino-6-chloropyridin-3-ol, which is crucial for understanding its reactivity, potential biological activity, and for the rational design of new chemical entities.

Computational Methodology

The cornerstone of this theoretical investigation is Density Functional Theory (DFT), a computational method that offers a favorable balance between accuracy and computational cost for molecules of this size. The workflow for a thorough quantum chemical analysis is detailed below.

Computational Workflow

The process begins with the construction of the molecule's 3D structure and proceeds through several stages of calculation and analysis to elucidate its key chemical properties.

Caption: A typical workflow for performing quantum chemical calculations.

Detailed Computational Steps

-

Step 1: Molecular Structure Input: The initial 3D structure of this compound is constructed using molecular building software. This can be done from a 2D sketch or by converting its SMILES string (Nc1cc(Cl)nc(O)c1).

-

Step 2: Geometry Optimization: The initial structure is optimized to find its most stable energetic conformation. This is typically performed using DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p).[1] This level of theory has been shown to provide reliable geometric parameters for similar heterocyclic compounds.[1]

-

Step 3: Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculated frequencies can be compared with experimental FT-IR and FT-Raman spectra for validation.[2]

-

Step 4: Electronic Property Calculation: With the optimized geometry, key electronic properties are calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability.[3]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites, which is essential for predicting intermolecular interactions.[4]

-

Illustrative Data Presentation

The following tables present a hypothetical but realistic summary of the quantitative data that would be obtained from the aforementioned calculations for this compound. These values are based on published data for structurally related amin-chloro-pyridine derivatives.[2]

Table 1: Illustrative Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | ||

| C-Cl | 1.745 | |

| C-O | 1.360 | |

| C-N (amino) | 1.380 | |

| C-N (ring) | 1.335 - 1.345 | |

| C-C | 1.390 - 1.410 | |

| Bond Angles (°) | ||

| C-C-Cl | 119.5 | |

| C-C-O | 121.0 | |

| C-C-N (amino) | 120.5 | |

| C-N-C (ring) | 117.0 |

Table 2: Illustrative Vibrational Frequencies and Electronic Properties

| Property | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |

| Key Vibrational Frequencies (cm⁻¹) | |

| O-H Stretch | ~3450 |

| N-H Stretch (asymmetric) | ~3400 |

| N-H Stretch (symmetric) | ~3300 |

| C=N/C=C Ring Stretch | ~1600 - 1400 |

| C-Cl Stretch | ~750 |

| Electronic Properties | |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 3.5 Debye |

Experimental Protocols for Validation

To validate the computational results, a combination of synthesis and spectroscopic analysis is required.

Synthesis of this compound

A plausible synthetic route could involve the nitration of 6-chloropyridin-3-ol, followed by reduction of the nitro group to an amino group.

-

Materials: 6-chloropyridin-3-ol, fuming nitric acid, sulfuric acid, iron powder, hydrochloric acid, sodium bicarbonate, ethyl acetate, ethanol.

-

Protocol:

-

Nitration: Slowly add 6-chloropyridin-3-ol to a cooled (0-5 °C) mixture of fuming nitric acid and concentrated sulfuric acid. Stir for 2-3 hours while maintaining the temperature.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until a precipitate forms.

-

Filter the precipitate (4-nitro-6-chloropyridin-3-ol), wash with cold water, and dry.

-

Reduction: Suspend the nitro compound in a mixture of ethanol and water. Add iron powder and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, filter the hot solution to remove the iron catalyst.

-

Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a dilute sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

-

Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure crystals.

-

Spectroscopic Characterization

-

FT-IR Spectroscopy:

-

Prepare a sample by mixing a small amount of the synthesized compound with dry potassium bromide (KBr) powder.

-

Press the mixture into a thin, transparent pellet.

-

Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

-

Compare the experimental vibrational frequencies with the scaled theoretical values.

-

-

FT-Raman Spectroscopy:

-

Place a small amount of the crystalline sample into a capillary tube.

-

Record the FT-Raman spectrum using a Nd:YAG laser source (1064 nm) in the range of 4000-100 cm⁻¹.

-

Compare the experimental Raman shifts with the calculated vibrational frequencies.

-

Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol).

-

Data Collection:

-

Mount a selected crystal on a goniometer head.

-

Collect diffraction data at a controlled temperature (e.g., 100 K) using a diffractometer with Mo Kα radiation (λ = 0.71073 Å).

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods and refine it by full-matrix least-squares on F².

-

Compare the experimentally determined bond lengths and angles with the optimized geometric parameters from the DFT calculations.[5]

-

This comprehensive guide provides the necessary theoretical and experimental framework for a detailed investigation of this compound, enabling researchers to generate and validate critical data for its application in drug discovery and materials science.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Degradation Pathways of 4-Amino-6-chloropyridin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential stability challenges and degradation pathways of the novel heterocyclic compound, 4-Amino-6-chloropyridin-3-ol. Due to the limited publicly available stability data for this specific molecule, this document leverages established chemical principles and data from structurally related aminopyridine and chloropyridine derivatives to predict its stability profile. Detailed experimental protocols for conducting forced degradation studies are provided to enable researchers to generate robust stability-indicating data. This guide is intended to be a valuable resource for scientists and professionals involved in the development of drug substances and products containing this moiety.

Introduction

This compound is a substituted pyridine derivative with functional groups that suggest susceptibility to various degradation pathways. The presence of an amino group, a hydroxyl group, and a chlorine atom on the pyridine ring creates multiple potential sites for chemical transformation under stress conditions such as heat, light, humidity, and exposure to acidic, basic, and oxidative environments. Understanding the intrinsic stability of this molecule is a critical aspect of drug development, as degradation can lead to loss of potency and the formation of potentially toxic impurities.

Forced degradation studies are essential for elucidating degradation pathways, identifying potential degradation products, and developing stability-indicating analytical methods.[1][2][3] These studies, guided by the International Council for Harmonisation (ICH) guidelines, involve subjecting the active pharmaceutical ingredient (API) to stress conditions more severe than accelerated stability testing to provoke degradation.[4][5][6][7] The goal is to achieve a target degradation of 5-20% to ensure that degradation products are formed at a sufficient level for detection and characterization without leading to complete decomposition of the molecule.[1]

Predicted Stability Profile and Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated. The principal sites of reactivity are the chloro, amino, and hydroxyl substituents, as well as the pyridine ring itself.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceutical compounds.[8][9] For this compound, hydrolysis is likely to occur at the C-Cl bond, especially under basic or acidic conditions, leading to the formation of 4-amino-6-hydroxypyridin-3-ol (a dihydroxypyridine derivative). The rate of hydrolysis is expected to be pH-dependent.

Oxidative Degradation

The electron-rich aromatic ring, substituted with an amino and a hydroxyl group, makes this compound susceptible to oxidation.[10] Common oxidizing agents like hydrogen peroxide can lead to the formation of N-oxides, quinone-imine type structures, or degradation of the pyridine ring. The amino group is a primary target for oxidation.

Photolytic Degradation

Many pyridine derivatives are known to be light-sensitive. Exposure to UV or visible light can induce photolytic degradation, potentially leading to dehalogenation, dimerization, or complex ring cleavage products. Photostability testing, as outlined in ICH guideline Q1B, is crucial to assess this liability.[7]

Thermal Degradation

In the solid state, thermal degradation is a key stability concern. Elevated temperatures can provide the energy needed to initiate various degradation reactions, including decarboxylation (if applicable as a downstream product), dehydration, or polymerization. The specific degradation products will depend on the physical form of the substance (e.g., crystalline vs. amorphous).

A diagram illustrating the potential degradation pathways is presented below.

Experimental Protocols for Forced Degradation Studies

The following protocols are designed based on ICH guidelines and common industry practices for forced degradation studies.[1][2][3][11] A single batch of this compound should be used for these studies.[12] A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, should be developed and used to monitor the degradation.[9][13][14][15]

A general workflow for conducting these studies is depicted below.

Hydrolytic Degradation Protocol

-

Preparation of Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Heat the solution at 60°C.

-

Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Maintain the solution at room temperature.

-

Withdraw samples at appropriate time intervals (e.g., 0, 1, 2, 4, 8 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

-

-

Neutral Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of purified water.

-

Heat the solution at 60°C.

-

Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Oxidative Degradation Protocol

-

Preparation of Solution: Prepare a stock solution of this compound in a suitable solvent at approximately 1 mg/mL.

-

Oxidation:

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Maintain the solution at room temperature and protect from light.

-

Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Quench the reaction if necessary before analysis.

-

Photolytic Degradation Protocol

-

Sample Preparation:

-

Solid State: Spread a thin layer of the solid API in a petri dish.

-

Solution State: Prepare a solution of the API at approximately 1 mg/mL in a suitable solvent (e.g., water/acetonitrile).

-

-

Exposure:

-

Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Analysis: Analyze the samples after the exposure period.

Thermal Degradation Protocol (Solid State)

-

Sample Preparation: Place the solid API in a vial.

-

Exposure: Heat the sample in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified period (e.g., 1, 3, 7 days).

-

Analysis: Dissolve the heat-stressed solid in a suitable solvent and analyze.

Data Presentation and Analysis

All quantitative data from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison. The table should include the stress condition, duration of stress, percentage of parent compound remaining, and the percentage of each major degradation product formed.

Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)

| Stress Condition | Duration | Assay of this compound (%) | Degradant 1 (%) | Degradant 2 (%) | Mass Balance (%) |

| 0.1 M HCl | 24 hours | 85.2 | 12.1 (RRT 0.8) | - | 97.3 |

| 0.1 M NaOH | 8 hours | 78.5 | 18.9 (RRT 0.8) | - | 97.4 |

| 3% H₂O₂ | 24 hours | 82.1 | - | 15.3 (RRT 1.2) | 97.4 |

| Heat (80°C) | 7 days | 95.8 | 2.5 (RRT 0.9) | - | 98.3 |

| Light | 1.2 M lux hr | 91.3 | 6.8 (RRT 1.5) | - | 98.1 |

RRT = Relative Retention Time

Analysis of the data should focus on:

-

Peak Purity Analysis: To ensure that the chromatographic peak of the parent compound is free from any co-eluting degradation products.

-

Mass Balance: To account for all the material after degradation. A good mass balance (typically between 90-110%) provides confidence that all major degradation products have been detected.[12]

Conclusion

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. ajpsonline.com [ajpsonline.com]

- 3. biomedres.us [biomedres.us]

- 4. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 5. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 6. database.ich.org [database.ich.org]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. sgs.com [sgs.com]

- 12. onyxipca.com [onyxipca.com]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. asiapharmaceutics.info [asiapharmaceutics.info]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to 4-Amino-6-chloropyridin-3-ol for Researchers and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available information on 4-Amino-6-chloropyridin-3-ol. Extensive searches for detailed experimental protocols for the synthesis and comprehensive spectral characterization data (NMR, IR, MS) for this specific compound (CAS 138084-65-8) did not yield specific results in the public domain. The experimental protocol provided is for a structurally related compound and should be considered as a representative example.

Introduction

This compound is a substituted pyridine derivative. Substituted pyridines are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules. The unique arrangement of amino, chloro, and hydroxyl functional groups on the pyridine ring suggests its potential as a versatile building block in the synthesis of novel pharmaceutical agents. This guide aims to provide a consolidated resource on its commercial availability and fundamental properties.

Commercial Availability

This compound is available from several chemical suppliers, primarily for research and development purposes. The table below summarizes the information from various vendors.

| Supplier | CAS Number | Purity | Additional Information |

| Abovchem[][2] | 138084-65-8 | 95% | For research use only. |

| BLD Pharm[3] | 138084-65-8 | N/A | Available for online orders. |

| AstaTech, Inc.[4] | 138084-65-8 | 0.98 | - |

| APEX science[5] | 138084-65-8 | 97% | - |

| Ambeed, Inc. (via Sigma-Aldrich)[6] | 138084-65-8 | 97% | Sold as a solid. |

| Hangzhou LEAP Chem Co., Ltd.[7] | 138084-65-8 | N/A | - |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely reported. The following table lists the basic molecular information.

| Property | Value | Source |

| CAS Number | 138084-65-8 | [][3][4][5][7] |

| Molecular Formula | C₅H₅ClN₂O | [][2] |

| Molecular Weight | 144.56 g/mol | [][2] |

| Physical Form | Solid | [6] |

| Storage Temperature | 2-8°C, keep in dark place, sealed in dry | [6] |

Representative Experimental Protocol: Synthesis of a Structurally Related Compound

As a specific synthesis protocol for this compound is not available, the following is a representative procedure for the synthesis of a structurally similar compound, which may inform potential synthetic strategies.

Note: This protocol is not for the direct synthesis of this compound and would require adaptation and optimization.

A potential synthetic approach could involve the multi-step transformation of a suitable pyridine precursor. The following diagram illustrates a hypothetical workflow for the synthesis of a substituted aminopyridinol, which could be adapted for the target molecule.

Caption: Hypothetical workflow for the synthesis of this compound.

Safety and Handling

Specific safety data for this compound is limited. However, based on the safety data sheets of structurally similar compounds, the following precautions are advised:

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6]

-

Precautionary Statements:

-

Wear protective gloves, clothing, eye, and face protection.

-

Wash skin thoroughly after handling.

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If skin irritation occurs, get medical advice/attention.[6]

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool place.[6]

It is imperative to consult the supplier-specific Safety Data Sheet (SDS) before handling this compound and to conduct a thorough risk assessment.

Conclusion

This compound is a commercially available substituted pyridine with potential applications in pharmaceutical research and development. While basic supplier information is accessible, a comprehensive public dataset including detailed physicochemical properties, spectral characterization, and a validated synthetic protocol is currently lacking. Researchers interested in this compound are encouraged to perform their own characterization and to consult the available safety information for related compounds to ensure safe handling.

References

- 2. This compound - CAS:138084-65-8 - Abovchem [abovchem.com]

- 3. accelachem.com [accelachem.com]

- 4. 6-Amino-4-chloropyridine-3-carbonitrile | 670253-38-0 | VBB25338 [biosynth.com]

- 5. chemscene.com [chemscene.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]

Purity Analysis of 4-Amino-6-chloropyridin-3-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the purity of 4-Amino-6-chloropyridin-3-ol, a key intermediate in pharmaceutical synthesis. Ensuring the purity of this compound is critical for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document outlines common analytical techniques, potential impurities, and detailed experimental protocols to support robust quality control.

Introduction to Purity Analysis

The purity of this compound (CAS No: 138084-65-8, Molecular Formula: C₅H₅ClN₂O, Molecular Weight: 144.56 g/mol ) is a critical quality attribute.[1] Impurities can arise from the synthetic route, degradation, or storage. Potential sources of impurities include unreacted starting materials, intermediates, by-products from side reactions, and residual solvents. A thorough purity analysis is therefore essential to identify and quantify any such impurities.

Analytical Techniques for Purity Determination

A multi-faceted approach employing various analytical techniques is recommended for a comprehensive purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is a primary tool for routine purity checks and quantification of non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is valuable for identifying and quantifying volatile impurities and residual solvents. For an absolute measure of purity and structural confirmation, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in reverse-phase mode, is a highly effective method for separating this compound from its potential non-volatile impurities. Mixed-mode chromatography, which combines reverse-phase and ion-exchange mechanisms, can also offer enhanced selectivity for complex mixtures of related pyridine derivatives.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of volatile and semi-volatile impurities that may be present in the this compound sample. This includes residual solvents from the manufacturing process and any volatile by-products.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct and absolute quantification of the analyte without the need for a specific reference standard of the same compound. By comparing the integral of a specific proton signal from this compound to that of a certified internal standard with a known concentration, the purity can be accurately determined.

Potential Impurities

While specific impurities for this compound are not extensively documented in publicly available literature, general knowledge of its synthesis suggests potential impurities could include:

-

Starting Materials: Unreacted precursors from the synthesis.

-

Isomeric Impurities: Positional isomers of the amino, chloro, or hydroxyl groups on the pyridine ring.

-

By-products: Compounds formed from side reactions during synthesis.

-

Degradation Products: Impurities formed upon exposure to light, heat, or reactive agents.

-

Residual Solvents: Organic solvents used during the synthesis and purification process.

Experimental Protocols

The following are detailed, illustrative protocols for the purity analysis of this compound based on methods used for structurally similar compounds. Method validation and optimization are crucial for specific applications.

HPLC Method for Purity Determination

This protocol is adapted from methodologies for similar aminopyridine compounds.

Objective: To determine the purity of this compound and quantify related substances.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Data acquisition and processing software.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes, then hold for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

GC-MS Method for Residual Solvents

Objective: To identify and quantify residual solvents in the this compound sample.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer.

-

Headspace autosampler.

Analytical Conditions:

| Parameter | Value |

| Column | DB-624, 30 m x 0.25 mm, 1.4 µm |

| Carrier Gas | Helium at a constant flow rate of 1.5 mL/min |

| Inlet Temperature | 220 °C |

| Oven Temperature Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| Transfer Line Temperature | 250 °C |

| Ion Source Temperature | 230 °C |

| Mass Range | m/z 35-350 |

Sample Preparation (Headspace):

-

Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

-

Add 5 mL of a suitable solvent (e.g., DMSO).

-

Seal the vial and heat at 80 °C for 15 minutes before injection.

Data Analysis: Identify and quantify residual solvents by comparing the obtained mass spectra and retention times with those of certified reference standards.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the purity analysis process for this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Amino-6-chloropyridin-3-ol in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the proposed use of 4-Amino-6-chloropyridin-3-ol as a novel starting material in the synthesis of kinase inhibitors. While direct literature precedent for this specific starting material is limited, its structural motifs—an aminopyridine core with strategically placed chloro and hydroxyl functionalities—make it a promising scaffold for the development of potent and selective kinase inhibitors. The aminopyridine core is a well-established pharmacophore known to interact with the hinge region of the ATP-binding pocket of numerous kinases. This document outlines a hypothetical synthetic pathway for a p38 MAPK inhibitor, provides detailed experimental protocols, and presents plausible biological data based on structurally related compounds.

Introduction

Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology and inflammatory diseases. The pyridine scaffold is a privileged structure in the design of these inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. The subject of these notes, this compound, presents a unique combination of functional groups that can be exploited for the synthesis of diverse libraries of potential kinase inhibitors. The chloro substituent at the 6-position is amenable to nucleophilic aromatic substitution (SNAr), while the amino and hydroxyl groups offer additional points for derivatization, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.

This application note proposes a synthetic route to a hypothetical p38 mitogen-activated protein kinase (MAPK) inhibitor, designated here as Hypo-Inhibitor-A1 , starting from this compound. p38 MAPK is a critical mediator of inflammatory signaling pathways, making it a key target for the development of anti-inflammatory drugs.

Proposed Synthetic Pathway

The proposed synthesis of Hypo-Inhibitor-A1 from this compound is a two-step process involving an initial nucleophilic aromatic substitution followed by a Suzuki cross-coupling reaction.

Caption: Proposed synthetic workflow for Hypo-Inhibitor-A1.

Experimental Protocols

Step 1: Synthesis of 4-Amino-6-(cyclopropylamino)pyridin-3-ol (Intermediate 1)

Materials:

-

This compound (1.0 eq)

-

Cyclopropylamine (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

n-Butanol

Procedure:

-

To a solution of this compound in n-butanol, add cyclopropylamine and DIPEA.

-

Heat the reaction mixture to 120 °C and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield Intermediate 1.

Step 2: Synthesis of 6-(Cyclopropylamino)-4-((4-fluorophenyl)amino)pyridin-3-ol (Hypo-Inhibitor-A1)

Materials:

-

Intermediate 1 (1.0 eq)

-

4-Fluorophenylboronic acid (1.5 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

-

Dioxane and Water (4:1 v/v)

Procedure:

-

In a reaction vessel, combine Intermediate 1, 4-fluorophenylboronic acid, and potassium carbonate.

-

Add a mixture of dioxane and water (4:1 v/v).

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.

-

Heat the reaction to 90 °C and stir for 8-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the final product, Hypo-Inhibitor-A1 .

Data Presentation

The following table summarizes hypothetical quantitative data for Hypo-Inhibitor-A1 based on typical values for similar p38 MAPK inhibitors.

| Parameter | Value |

| Molecular Weight | 274.3 g/mol |

| Step 1 Yield | 75% |

| Step 2 Yield | 60% |

| Overall Yield | 45% |

| p38α MAPK IC₅₀ | 50 nM |

| Cellular Potency (LPS-induced TNFα) | 200 nM |

| Solubility (PBS, pH 7.4) | 50 µM |

| Microsomal Stability (t₁/₂) | > 60 min |

Targeted Signaling Pathway: p38 MAPK

The p38 MAPK signaling cascade is a key pathway in the cellular response to stress and inflammation. Its inhibition is a therapeutic strategy for a range of inflammatory diseases.

Caption: The p38 MAPK signaling cascade and the inhibitory action of Hypo-Inhibitor-A1.

Hypo-Inhibitor-A1 , as a competitive inhibitor of p38 MAPK, is designed to bind to the ATP-binding site of the kinase, thereby preventing its phosphorylation of downstream substrates and blocking the subsequent signaling cascade. This inhibition of the p38 MAPK pathway can lead to a reduction in inflammatory responses.

Conclusion

This compound is a promising, albeit underexplored, starting material for the synthesis of novel kinase inhibitors. The proposed synthetic route to Hypo-Inhibitor-A1 demonstrates a plausible application of this scaffold in targeting the p38 MAPK pathway. The distinct reactivity of its chloro, amino, and hydroxyl groups allows for a modular and efficient approach to the construction of complex, biologically active molecules. Further exploration of this and other derivatives is warranted to fully elucidate their therapeutic potential.

Application Notes and Protocols for Suzuki Coupling of 4-Amino-6-chloropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures.[1] This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[2][3] 4-Amino-6-chloropyridin-3-ol is a valuable building block in medicinal chemistry. Its functional groups offer multiple points for diversification, making it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications, such as kinase inhibitors.[4][5] The chlorine atom at the 6-position is particularly amenable to Suzuki coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

These application notes provide detailed experimental protocols and guidance for performing the Suzuki coupling reaction with this compound.

General Reaction Scheme

The Suzuki coupling of this compound with a generic boronic acid or ester is depicted below:

Optimization of Reaction Conditions

The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. For a challenging substrate like a chloropyridine, careful optimization is often necessary.[6][7] The following table summarizes recommended starting conditions for the Suzuki coupling of this compound, based on general principles for aryl chlorides.[6]

Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound

| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |

| Palladium Pre-catalyst | Pd(OAc)₂ (1-2 mol%) Pd₂(dba)₃ (1-2 mol%) PdCl₂(dppf) (2-5 mol%) | Pd(OAc)₂ and Pd₂(dba)₃ are common and effective Pd(0) sources when combined with a suitable ligand.[6] PdCl₂(dppf) is a robust pre-catalyst that can be effective but may require higher temperatures.[6] |

| Ligand | SPhos (2-4 mol%) XPhos (2-4 mol%) P(t-Bu)₃ (2-4 mol%) PPh₃ (can be ineffective for chlorides) | For challenging aryl chlorides, bulky and electron-rich phosphine ligands (Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are often crucial for good yields.[6] PPh₃ may be ineffective for this substrate class.[6] |

| Base | K₃PO₄ (2-3 equivalents) Cs₂CO₃ (2-3 equivalents) K₂CO₃ (2-3 equivalents) | Stronger bases like K₃PO₄ or Cs₂CO₃ are often required for the activation of boronic acid in couplings with aryl chlorides.[6] The base is essential for the transmetalation step.[6] |

| Solvent | 1,4-Dioxane Toluene DMF Acetonitrile/Water mixtures | The choice of solvent can significantly impact the reaction. Anhydrous conditions are often preferred, but a small, controlled amount of water can sometimes be beneficial, especially with bases like K₃PO₄.[6] Solvents should be thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[6] |

| Temperature | 80-110 °C | Aryl chlorides are less reactive than bromides or iodides and typically require higher temperatures for the initial oxidative addition step to proceed at a reasonable rate.[6][8] |

| Boronic Acid/Ester | Arylboronic acids Arylboronic acid pinacol esters | Arylboronic acids are common, but their corresponding esters can offer advantages in terms of stability and ease of purification. |

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. The specific conditions may require optimization based on the nature of the coupling partners.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane)

-

Round-bottom flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.[6]

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be achieved by evacuating and backfilling the flask three times.[6]

-

Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium pre-catalyst and the ligand to the reaction mixture.[6]

-

Solvent Addition: Add the degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[6]

-

Reaction: Place the sealed flask in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).[6]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed or no further conversion is observed.[6]

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and water.[6]

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.[6]

-